molecular formula C8H11ClN2O2 B12980074 (5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate

(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate

Cat. No.: B12980074
M. Wt: 202.64 g/mol
InChI Key: YIPYTONYGUTIPZ-UHFFFAOYSA-N
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Description

(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chloromethyl group and a methyl acetate group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate typically involves the reaction of 1-methyl-3-pyrazolone with chloromethyl acetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used solvents for this reaction include ethanol or methanol, and the reaction temperature is maintained between 0°C to 78°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .

Scientific Research Applications

(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloromethyl and methyl acetate groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

[5-(chloromethyl)-1-methylpyrazol-3-yl]methyl acetate

InChI

InChI=1S/C8H11ClN2O2/c1-6(12)13-5-7-3-8(4-9)11(2)10-7/h3H,4-5H2,1-2H3

InChI Key

YIPYTONYGUTIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NN(C(=C1)CCl)C

Origin of Product

United States

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